3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is a heterocyclic compound that features a unique fusion of cyclopentane, isothiazole, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
6-bromo-4-thia-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-8-6-4-5-2-1-3-7(5)11-9(6)13-12-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFHASLMQHXCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SN=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor under specific conditions to form the fused ring system. For instance, the reaction might involve the use of brominated intermediates and sulfur-containing reagents to introduce the isothiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new agrochemicals or as intermediates in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isothiazole ring can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- Cyclopenta[b]isothiazole derivatives
Uniqueness
Compared to similar compounds, 3-bromo-6,7-dihydro-5H-cyclopenta[b]isothiazolo[4,5-e]pyridine is unique due to the presence of both the bromine atom and the isothiazole ring. This combination can result in distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
